![molecular formula C20H27N3O3 B2570903 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1009782-44-8](/img/structure/B2570903.png)
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
“1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
The empirical formula of “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is C10H10N2O2 . The CAS Number is 32856-49-8 and the molecular weight is 190.20 .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives are widely used in drug discovery due to their versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Treatment of Human Diseases
The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role.
Anti-inflammatory Activity
Pyrrolidine alkaloids also exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.
Anticancer Activity
Certain pyrrolidine derivatives have shown potent antitumor activity close to or better than standard drugs in different cancer cell lines .
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have been found to have anti-hyperglycemic effects , indicating potential use in the treatment of diabetes.
Future Directions
The future directions for “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new molecules could start by studying the binding conformation of similar compounds, which could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine-2,5-dione scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione”. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various biological activities .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The physicochemical parameters of a compound can be influenced by environmental factors, which in turn can affect its biological activity .
properties
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h6-9,17-18,21H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQPIRLSPLZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione |
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